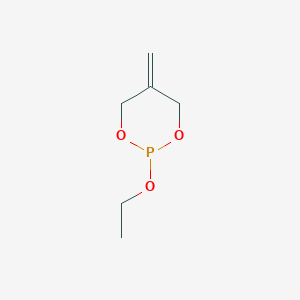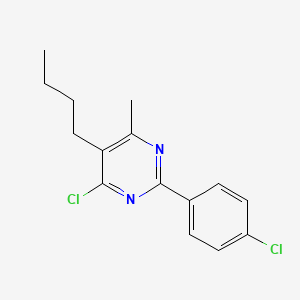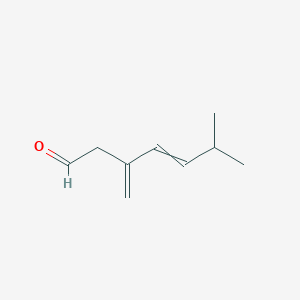
6-Methyl-3-methylidenehept-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-methylidenehept-4-enal is an organic compound with the molecular formula C9H14O. It is characterized by a branched hydrocarbon chain with an aldehyde functional group. This compound is known for its unique structure, which includes both a methylidene group and a methyl group attached to a heptane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-methylidenehept-4-enal can be achieved through various organic reactions. One common method involves the aldol condensation of 3-methyl-2-butanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-methylidenehept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene group can participate in electrophilic addition reactions, such as halogenation, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 6-Methyl-3-methylideneheptanoic acid.
Reduction: 6-Methyl-3-methylidenehept-4-enol.
Substitution: 6-Methyl-3-bromo-3-methylhept-4-enal.
Applications De Recherche Scientifique
6-Methyl-3-methylidenehept-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-methylidenehept-4-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function. The compound may also interact with cellular membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-3-methylhept-4-enal: Lacks the methylidene group, resulting in different reactivity.
3-Methyl-2-butenal: A simpler structure with fewer carbon atoms and different chemical properties.
Hept-4-enal: Does not have the methyl and methylidene substitutions, leading to distinct reactivity and applications.
Uniqueness
6-Methyl-3-methylidenehept-4-enal is unique due to its combination of a branched hydrocarbon chain, an aldehyde group, and a methylidene group
Propriétés
Numéro CAS |
61540-90-7 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
6-methyl-3-methylidenehept-4-enal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
KYNTVKATBHVBLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CC(=C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



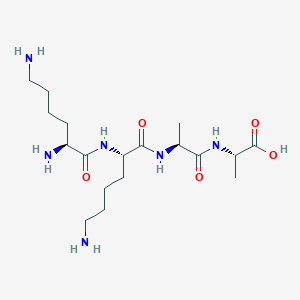

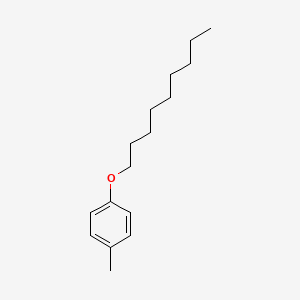
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
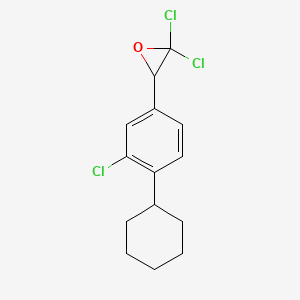
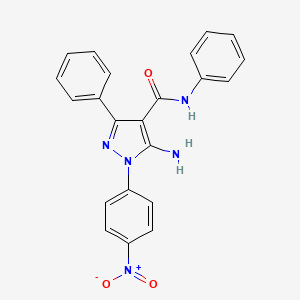
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)

![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

